molecular formula C9H20Cl2N2O B2545521 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride CAS No. 75426-74-3

2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride

Cat. No.: B2545521
CAS No.: 75426-74-3
M. Wt: 243.17
InChI Key: NYZLZJAQFIXQPR-UHFFFAOYSA-N
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Description

“2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O. It is related to the family of tropane alkaloids, which are nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of compounds related to “this compound” often involves the construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using standard InChI notation . The molecular weight of the compound is 243.17.


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be complex and varied. For example, enantioselective construction of the 8-azabicyclo scaffold has been applied in the synthesis of tropane alkaloids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 243.17.

Scientific Research Applications

Catalytic Applications in Oxidation Reactions The azabicyclooctane derivatives, such as 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), have been identified as efficient catalysts in the oxidation of secondary alcohols to ketones using molecular oxygen and copper cocatalysts. This finding indicates a potential application of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol; dihydrochloride in similar catalytic processes due to its structural similarities with ABOOL and ABHOL. The catalytic efficiency of these hydroxylamines, synthesized from commercially available materials, highlights the role of azabicyclooctane derivatives in sustainable and efficient chemical synthesis processes (Toda et al., 2023).

Antiprotozoal Activities Research on 2-azabicyclo[3.2.2]nonanes, derived from antiprotozoal bicyclo[2.2.2]octan-2-ones, has shown significant in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. These findings suggest that compounds structurally related to 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol; dihydrochloride might also possess potent antiprotozoal properties. The study emphasizes the potential of such derivatives as lead compounds for the development of new antiprotozoal agents, showcasing their application in the treatment of diseases caused by protozoan parasites (Seebacher et al., 2005).

Pharmacological Properties Review The isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system, closely related to 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol; dihydrochloride, has been extensively reviewed for its chemical and pharmacological properties. This system is found in natural products displaying significant pharmacological activities, serving as a semi-rigid scaffold for the development of biologically active compounds. Such studies underline the versatile applications of azabicyclooctane derivatives in medicinal chemistry, particularly in designing drugs with specific pharmacological targets (Khan et al., 2008).

Antimalarial and Antileishmanial Activity Derivatives incorporating the isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold, akin to 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol; dihydrochloride, have shown promising antimalarial and antileishmanial activities. Specifically, analogs designed as semirigid counterparts of chloroquine exhibited significant efficacy against chloroquine-resistant and sensitive strains of Plasmodium falciparum, as well as Leishmania donovani. This suggests a potential application of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol; dihydrochloride in the development of new therapies for malaria and leishmaniasis, highlighting the importance of azabicyclooctane derivatives in drug discovery (Khan et al., 2007).

Future Directions

The future directions for research on “2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride” and similar compounds could involve further exploration of their potential in the field of drug discovery . Their unique structure makes them a challenging scaffold to acquire, presenting opportunities for innovative synthetic methodologies .

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-6-3-10-9-7-11-4-1-8(9)2-5-11;;/h8-10,12H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZLZJAQFIXQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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